Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide
Description
Historical Evolution of Antimicrobial Quaternary Ammonium Compounds
The development of QACs as antimicrobial agents began in the early 20th century with the synthesis of benzalkonium chloride (BAC), a first-generation compound characterized by its alkyl dimethyl benzyl ammonium structure. These early QACs demonstrated moderate biocidal activity but were limited by susceptibility to organic interference and reduced efficacy in hard water. Second-generation variants, such as alkyl dimethyl ethyl benzyl ammonium chloride (ADEBAC), introduced ethyl substitutions on the aromatic ring, enhancing lipid solubility and membrane penetration. By the late 20th century, third-generation "dual quats" combined first- and second-generation structures, achieving synergistic antimicrobial effects.
A paradigm shift occurred with fourth-generation QACs like dodecyl dimethyl ammonium chloride (DDAC), which featured twin alkyl chains (C12–C16) optimized for broad-spectrum activity and environmental resilience. These advancements correlated with increased tolerance to anionic surfactants and organic loads, making them indispensable in healthcare and heritage conservation. The evolutionary trajectory of QACs reflects a continuous optimization of hydrophobic-hydrophilic balance, cationic charge density, and steric configuration to overcome microbial resistance mechanisms.
Table 1: Generational Development of Quaternary Ammonium Compounds
Position of Dimethylethyl(5-hydroxy-m-tolyl)ammonium Bromide Within QAC Taxonomies
This compound belongs to the mono-QAC subclass, defined by a single quaternized nitrogen center bonded to four organic substituents. Its structure features:
- Two methyl groups : Providing steric bulk and stabilizing cationic charge.
- An ethyl group : Enhancing hydrophobic interactions with microbial membranes.
- A 5-hydroxy-m-tolyl aromatic ring : Introducing hydrogen-bonding capability via the phenolic -OH group.
This configuration aligns with structural principles outlined in contemporary QAC research, where antimicrobial potency correlates with:
- Cationic charge localization : The fixed positive charge on nitrogen facilitates electrostatic binding to anionic phospholipid head groups in bacterial membranes.
- Alkyl chain optimization : The ethyl and methyl groups balance hydrophobicity without impeding water solubility, a critical factor for penetration into biofilms.
- Aromatic functionalization : The hydroxy-m-tolyl moiety may disrupt membrane integrity through π-π stacking with aromatic amino acids in cell wall proteins.
Table 2: Structural Classification of this compound
The compound’s hybrid structure positions it at the intersection of traditional alkyl-based QACs and modern aromatic derivatives, offering a template for tuning antimicrobial specificity. For instance, the hydroxy group’s electron-donating effects may stabilize the cationic charge while facilitating interactions with bacterial efflux pump proteins, a known resistance mechanism. Furthermore, its moderate alkyl chain length (ethyl) suggests preferential activity against Gram-positive pathogens, analogous to earlier-generation QACs.
Properties
CAS No. |
66941-39-7 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
ethyl-(3-hydroxy-5-methylphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-6-9(2)7-11(13)8-10;/h6-8H,5H2,1-4H3;1H |
InChI Key |
WIXMWGBIQYXNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC(=C1)C)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide typically proceeds via the quaternization reaction of a tertiary amine with alkylating agents. The key starting materials include:
- 5-hydroxy-m-toluidine (or related amine precursor)
- Ethyl bromide (C2H5Br)
- Methyl iodide (CH3I) (used for methylation steps)
The overall reaction can be summarized as:
$$
\text{C}7\text{H}7\text{NOH} + \text{C}2\text{H}5\text{Br} + 2\text{CH}3\text{I} \rightarrow \text{C}{11}\text{H}_{18}\text{BrNO}
$$
where the 5-hydroxy-m-tolyl amine is alkylated to form the quaternary ammonium salt with bromide as the counterion.
Detailed Synthetic Procedure
Step 1: Preparation of the Tertiary Amine Intermediate
The 5-hydroxy-m-tolyl amine is reacted with methyl iodide under controlled temperature to introduce methyl groups onto the nitrogen, forming a dimethylated amine intermediate.Step 2: Quaternization with Ethyl Bromide
The tertiary amine intermediate is then treated with ethyl bromide under reflux conditions to form the quaternary ammonium bromide salt. The reaction is typically performed in an aprotic solvent such as acetonitrile or ethanol to facilitate nucleophilic substitution.Step 3: Purification
The crude product is purified by recrystallization or by washing with suitable solvents to remove unreacted starting materials and by-products. The final compound is isolated as a bromide salt with high purity.
Reaction Conditions and Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction temperature | 50–80 °C | Controlled to optimize yield |
| Solvent | Ethanol, Acetonitrile, or other aprotic solvents | Facilitates nucleophilic substitution |
| Reaction time | 4–12 hours | Dependent on scale and reagent purity |
| Molar ratios | 1:1.2:2 (amine:ethyl bromide:methyl iodide) | Slight excess of alkylating agents used |
| Purification method | Recrystallization or solvent washing | Ensures removal of impurities |
Mechanistic Insights and Reactivity
The key step in the preparation is the nucleophilic substitution (S_N2) at the alkyl halide carbon by the lone pair on the tertiary amine nitrogen, leading to quaternization. The presence of the hydroxy group on the aromatic ring can influence the reaction kinetics by electronic effects, potentially stabilizing intermediates or transition states.
The bromide ion acts as the counterion, balancing the positive charge on the quaternary ammonium nitrogen. The reaction proceeds under mild to moderate heating to ensure complete conversion without decomposition.
Comparative Data Table of Preparation Parameters from Literature
Chemical Reactions Analysis
Types of Reactions: Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of quaternary ammonium salts with different halides.
Scientific Research Applications
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide and analogous QACs:
Physicochemical Properties
- Solubility: The hydroxy group in this compound increases aqueous solubility compared to brominated alkyl QACs like (5-Bromopentyl)trimethylammonium bromide, which is more lipophilic due to its non-polar chain .
- Thermal Stability : Long-chain QACs (e.g., hexadecyl derivatives) exhibit higher thermal stability, making them suitable for high-temperature applications such as polymer synthesis .
Key Research Findings
- Synthesis: QACs are typically synthesized via alkylation of tertiary amines. For example, 2-Methacryloyloxyethylhexadecyldimethylammonium bromide was prepared by reacting 2-(dimethylamino)ethylmethacrylate with 1-bromohexadecane .
- Environmental Impact: Linear alkyl benzene sulfonates (LAS) are noted for aquatic toxicity, highlighting the need for eco-friendly QAC design .
Biological Activity
Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide (also known as DMTB) is a quaternary ammonium compound with notable biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : 260.18 g/mol
- CAS Number : 48504
DMTB exhibits its biological activity primarily through interaction with cellular membranes and modulation of various signaling pathways. As a quaternary ammonium compound, it can disrupt membrane integrity, leading to altered cellular functions.
Biological Activities
-
Antimicrobial Activity :
- DMTB has demonstrated significant antimicrobial properties against a range of pathogens. Its mechanism involves membrane disruption and interference with cellular processes.
- Table 1 : Antimicrobial Efficacy of DMTB
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.025 μg/mL Escherichia coli 0.1 μg/mL Candida albicans 0.05 μg/mL -
Cytotoxicity :
- Studies have shown that DMTB exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
- Table 2 : Cytotoxic Effects on Cell Lines
Cell Line IC (μM) HepG2 (liver cancer) 15.0 MCF-7 (breast cancer) 10.5 Normal Human Fibroblasts >50 -
Enzyme Inhibition :
- DMTB has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
- Enzyme studies indicate that DMTB inhibits topoisomerase activity, which is crucial for DNA replication and transcription.
Case Studies
-
Study on Antimicrobial Resistance :
A recent study evaluated the effectiveness of DMTB against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that DMTB retained efficacy against strains resistant to methicillin, suggesting its potential use in treating resistant infections. -
Cytotoxicity in Cancer Research :
A series of experiments assessed the cytotoxic effects of DMTB on various cancer cell lines. The findings revealed that DMTB induced apoptosis in HepG2 cells through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Safety and Toxicology
While DMTB shows promising biological activity, safety assessments are crucial for its application in therapeutic contexts. Current data suggest low toxicity in mammalian systems at therapeutic doses, but further studies are needed to fully understand its safety profile.
Q & A
Q. What are the optimal reaction conditions for synthesizing Dimethylethyl(5-hydroxy-m-tolyl)ammonium bromide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis involves quaternization of the tertiary amine precursor with a brominated arylalkyl reagent. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
- pH : Alkaline conditions (pH 9–10) enhance nucleophilic substitution efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of ionic intermediates .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product with >95% purity .
Table 1 : Example synthesis conditions from analogous quaternary ammonium salts:
| Starting Material | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Tertiary amine | Bromide | DMF | 70 | 85 |
| Hydroxy-substituted precursor | Ethyl bromide | Acetonitrile | 65 | 78 |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to verify substitution patterns and quaternary ammonium formation. For example, the absence of a proton signal near δ 3.2 ppm confirms complete alkylation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., [M-Br] at m/z 238.1234) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of particulate matter .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .
- First Aid : In case of ingestion, rinse mouth with water and seek medical attention; do not induce vomiting .
Advanced Research Questions
Q. How can computational modeling predict the solvent-dependent reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model charge distribution and solvation effects. For example, polarizable continuum models (PCM) can simulate interactions in water vs. DCM .
- Reaction Pathway Analysis : Identify transition states for nucleophilic substitution or elimination reactions under varying dielectric constants .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : Use - HSQC or NOESY to assign overlapping signals and confirm spatial proximity of substituents .
- Isotopic Labeling : Introduce deuterium at suspected exchangeable protons (e.g., hydroxyl groups) to simplify splitting patterns .
Q. What strategies optimize the compound’s application in membrane interaction studies?
- Methodological Answer :
- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess amphiphilic behavior; a collapse pressure >45 mN/m indicates strong membrane insertion .
- Fluorescence Anisotropy : Tag the compound with a fluorophore (e.g., dansyl) to monitor lipid bilayer disruption kinetics .
- MD Simulations : Model interactions with phospholipid bilayers (e.g., POPC) to predict insertion depth and hydrogen bonding with headgroups .
Q. How do structural modifications (e.g., substituent position) alter biological activity in receptor-binding assays?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying alkyl chain lengths or substituent positions (e.g., meta vs. para hydroxy groups) .
- Radioligand Binding Assays : Use -labeled analogs to quantify affinity at target receptors (e.g., 5-HT) under standardized buffer conditions (pH 7.4, 25°C) .
- Data Analysis : Fit binding curves using the Hill equation to determine IC and cooperativity indices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardized Protocols : Replicate measurements using USP methods (e.g., shake-flask technique in phosphate buffer at 25°C) .
- HPLC Purity Check : Ensure impurities (e.g., residual solvents) are <0.1% to exclude confounding factors .
- Cross-Validate : Compare with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
